molecular formula C21H24N2O2 B6566310 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide CAS No. 946367-83-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Cat. No.: B6566310
CAS No.: 946367-83-5
M. Wt: 336.4 g/mol
InChI Key: WXAIYXQBAGLHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide (CAS 946367-83-5) is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This compound belongs to the 1,2,3,4-tetrahydroquinoline class of molecules, a structural motif recognized for its significant biological and research potential. Scientific literature indicates that structurally related N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-carboxamide compounds have demonstrated promising fungicidal activity in research settings . Specifically, some analogs within this chemical class have shown excellent activity against fungi such as Valsa mali and Sclerotinia sclerotiorum , in some cases outperforming commercial standards . This suggests that this compound is a compound of interest for use in agricultural chemistry research, particularly in the investigation and development of novel crop protection agents. Furthermore, substituted tetrahydroquinoline derivatives are actively being investigated in pharmaceutical research for various therapeutic targets, such as indoleamine 2,3-dioxygenase (IDO) inhibition, which is relevant to immunology and oncology studies . This broadens the compound's potential utility as a building block or reference standard in multiple life science and medicinal chemistry applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)13-20(24)22-18-10-11-19-17(14-18)9-6-12-23(19)21(25)16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,6,9,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIYXQBAGLHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 946367-97-1)
  • Key Difference : Replaces the 3-methylbutanamide with a cyclopropanecarboxamide group.
  • Cyclopropane-containing compounds often exhibit enhanced metabolic stability due to reduced enzymatic cleavage .
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide (CAS 946318-22-5)
  • Key Difference : Substitutes the 3-methylbutanamide with a 3-cyclopentylpropanamide group.
  • Implications : The cyclopentyl group increases hydrophobicity and steric bulk, which may improve membrane permeability but reduce aqueous solubility. Such modifications are common in optimizing pharmacokinetic profiles .
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS 946320-72-5)
  • Key Difference : Benzamide substituent at the 7-position instead of the 6-position, with a para-chloro group.
  • Implications : Positional isomerism (6- vs. 7-substitution) can drastically alter electronic distribution and steric accessibility, affecting interactions with biological targets or catalysts .

Heterocyclic and Aromatic Modifications

N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
  • Key Difference : Incorporates a thiazole ring and a 3-methoxy-N-methylbenzamide group.
  • The methoxy group may act as an electron-donating substituent, influencing reactivity in directing-group-assisted syntheses .
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
  • Key Difference: Replaces the tetrahydroquinoline core with a tetrahydroisoquinoline system and adds a propionamide chain.
  • The shorter propionamide chain may reduce steric hindrance compared to 3-methylbutanamide .

Functional Group Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Difference: Benzamide core with a hydroxy-dimethylethyl group instead of tetrahydroquinoline.
  • Implications : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature that could be relevant if the target compound is used in similar synthetic applications .
3-O-Acetyltetrahydro-7α-(1-hydroxy-1-methylbutyl)-6,14-endo-ethenooripavine
  • Key Difference: Complex polycyclic structure with an acetylated hydroxy group and etheno bridge.
  • Implications : Highlights how branching (e.g., 1-hydroxy-1-methylbutyl) can introduce chiral centers and influence stereoselective interactions, a consideration for enantioselective synthesis of the target compound .

Structural and Inferred Property Analysis

Physicochemical Properties

Compound Key Substituent Predicted Lipophilicity Steric Bulk
Target Compound 3-Methylbutanamide Moderate High
CAS 946367-97-1 Cyclopropanecarboxamide High Moderate
CAS 946318-22-5 3-Cyclopentylpropanamide Very High Very High
CAS 946320-72-5 (7-substituted) 4-Chlorobenzamide Moderate Low

Preparation Methods

Reaction Conditions and Substrates

  • Starting material : 6-Amino-3,4-dihydroquinolin-2(1H)-one.

  • Cyclization agent : Formaldehyde or substituted aldehydes in acidic media (e.g., hydrochloric acid or acetic acid).

  • Solvent : Ethanol or methanol at reflux (70–80°C).

  • Yield : 75–85% after purification via recrystallization.

This step establishes the tetrahydroquinoline backbone, which is subsequently functionalized.

Introduction of the Benzoyl Group

Benzoylation at the 1-position of the tetrahydroquinoline core is achieved through Friedel-Crafts acylation , leveraging the electron-rich aromatic system.

Friedel-Crafts Acylation Protocol

  • Reagents : Benzoyl chloride (1.2 equiv), aluminum chloride (AlCl₃, 1.5 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Reaction time : 4–6 hours under nitrogen atmosphere.

  • Workup : Quenching with ice-water, extraction with DCM, and column chromatography (silica gel, hexane/ethyl acetate).

  • Yield : 60–70%.

Key consideration : Excess AlCl₃ ensures complete activation of the benzoyl chloride, while low temperatures minimize side reactions.

Installation of the 3-Methylbutanamide Moiety

The final step involves coupling the 6-amino group of the benzoylated tetrahydroquinoline with 3-methylbutanoyl chloride.

Amide Bond Formation

  • Reagents : 3-Methylbutanoyl chloride (1.1 equiv), triethylamine (TEA, 2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) at 0°C, gradually warming to room temperature.

  • Reaction time : 12–16 hours.

  • Purification : Precipitation with cold diethyl ether, followed by recrystallization from ethanol/water.

  • Yield : 50–65%.

Mechanistic insight : TEA acts as a base to scavenge HCl, driving the reaction to completion. Steric hindrance from the 3-methyl group necessitates prolonged reaction times.

Optimization Strategies for Improved Yields

Catalytic Enhancements

  • Use of HOBt/DCC : Coupling agents such as hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) improve amidation efficiency, increasing yields to 75–80%.

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C).

Solvent Systems

  • Polar aprotic solvents : Dimethylformamide (DMF) enhances solubility of intermediates, particularly for large-scale batches.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

Property Data
¹H NMR (CDCl₃) δ 7.85 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 6.95 (s, 1H, NH), 2.85 (m, 2H, CH₂), 1.25 (d, 6H, CH(CH₃)₂).
IR (KBr) 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=O benzoyl).
Mass Spec (ESI+) m/z 379.2 [M+H]⁺.

Industrial-Scale Considerations

Cost-Efficiency Measures

  • Catalyst recycling : AlCl₃ recovery via aqueous extraction reduces material costs.

  • Continuous flow reactors : Enhance throughput for Friedel-Crafts acylation steps, minimizing batch variability.

Environmental Impact Mitigation

  • Solvent recovery systems : Distillation units for THF and DCM reuse align with green chemistry principles.

Challenges and Solutions

Steric Hindrance

  • Problem : Bulky 3-methylbutanoyl group impedes amide formation.

  • Solution : Use of excess acyl chloride (1.5 equiv) and extended reaction times.

Byproduct Formation

  • Problem : Oligomerization during Friedel-Crafts acylation.

  • Solution : Controlled addition of benzoyl chloride at low temperatures (0–5°C) .

Q & A

Q. Advanced

  • Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility.
  • Catalyst optimization : Screen Pd/C, Ni, or enzyme-based catalysts for selective reductions.
  • Process analytical technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress in real time .

What techniques are used to study the compound’s mechanism of action?

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) to purified targets like kinases.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • CRISPR-Cas9 knockout models : Validate target engagement in genetically modified cell lines .

How should purity and stability be assessed for long-term storage?

Q. Basic

  • HPLC-DAD/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months).
  • NMR spectroscopy : Track chemical shift changes in DMSO-d₆ or CDCl₃ to detect hydrolysis of the amide bond .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent solvolysis.

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, CYP inhibition, and blood-brain barrier permeability.
  • Quantum mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites prone to metabolism .

How can discrepancies between in vitro and in vivo efficacy be addressed?

Q. Advanced

  • Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and bioavailability in rodent models.
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.